molecular formula C9H13BrO2S B8350772 4-Bromo-2-(diethoxymethyl)thiophene

4-Bromo-2-(diethoxymethyl)thiophene

Cat. No.: B8350772
M. Wt: 265.17 g/mol
InChI Key: BWDVUZKHFGJNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(diethoxymethyl)thiophene is a useful research compound. Its molecular formula is C9H13BrO2S and its molecular weight is 265.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Electronics

Conductive Materials
4-Bromo-2-(diethoxymethyl)thiophene is utilized as a precursor in the synthesis of conductive polymers and materials for organic electronic devices. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The presence of the bromine atom enhances its reactivity, allowing for further modifications that can improve conductivity and stability in electronic applications.

Table 1: Comparison of Thiophene Derivatives in Organic Electronics

Compound NameApplication AreaKey Features
This compoundOLEDs, OPVsHigh reactivity, good electronic properties
2-Bromo-3-methylthiopheneConductive polymersEnhanced reactivity due to methyl group
5-Bromothiophene-2-carboxylic acidAntibacterial agentsEffective against resistant bacterial strains

Pharmaceutical Applications

Biological Activity
Thiophene derivatives, including this compound, have shown promising biological activities. Studies suggest that thiophenes can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The bromine substitution may enhance these activities by increasing lipophilicity and facilitating interactions with biological targets .

Case Study: Anticancer Activity
Research has demonstrated that certain thiophene derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound were tested for their efficacy against breast cancer cells (MCF-7), showing moderate to high activity with IC50 values indicating effective concentration levels.

Synthetic Chemistry

Chemical Transformations
The compound serves as an important intermediate in synthetic chemistry due to its ability to participate in nucleophilic substitution reactions. The bromine atom allows for diverse synthetic pathways, enabling the formation of various functionalized thiophenes that are valuable in both academic research and industrial applications .

Table 2: Synthetic Pathways Involving this compound

Reaction TypeReactantsProducts
Nucleophilic substitutionNucleophile + this compoundFunctionalized thiophenes
Electrophilic aromatic substitutionElectrophile + thiophene ringSubstituted thiophenes
Cross-coupling reactionsArylboronic acids + thiophenesBiaryl compounds

Material Science

Dyes and Sensors
Thiophene derivatives are also explored for their applications in materials science, particularly in the development of dyes and sensors. The unique electronic properties of this compound allow it to be used as a dye in various applications, including photovoltaic cells and chemical sensors that detect environmental pollutants .

Properties

Molecular Formula

C9H13BrO2S

Molecular Weight

265.17 g/mol

IUPAC Name

4-bromo-2-(diethoxymethyl)thiophene

InChI

InChI=1S/C9H13BrO2S/c1-3-11-9(12-4-2)8-5-7(10)6-13-8/h5-6,9H,3-4H2,1-2H3

InChI Key

BWDVUZKHFGJNPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC(=CS1)Br)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-bromothiophene-2-carbaldehyde (1.2 g, 0.0063 mol) in ethanol (10 mL, 0.2 mol) was treated with ammonium chloride (0.42 g, 0.0078 mol) and ethyl orthoformate (1.2 g, 0.0078 mol). The mixture was stirred at 60° C. for 2 hours. The reaction was quenched with water and extracted with ethyl acetate. The combined organic layer was washed with saturated sodium chloride, dried over magnesium sulfate, filtered and concentrated to give 4-bromo-2-(diethoxymethyl)thiophene as an oil (1.3 g, 81%). 1H NMR (400 MHz, CDCl3): 7.22 (s, 1H), 6.99 (s, 1H), 5.68 (s, 1H), 3.63 (q, 4H) 1.24 (t, 6H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step Two
Name
ethyl orthoformate
Quantity
1.2 g
Type
reactant
Reaction Step Two

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